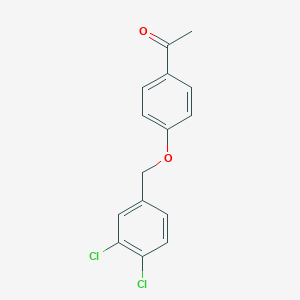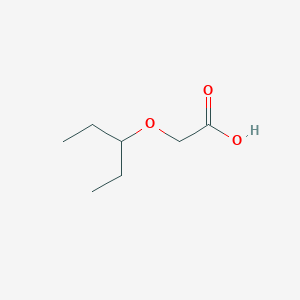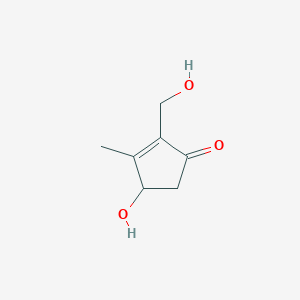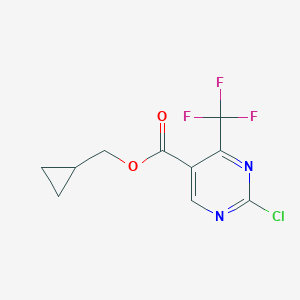
1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone” is a chemical compound with the CAS Number: 170916-55-9 . It has a molecular weight of 295.16 and its molecular formula is C15H12Cl2O2 . The compound is typically stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12Cl2O2/c1-10(18)12-3-5-13(6-4-12)19-9-11-2-7-14(16)15(17)8-11/h2-8H,9H2,1H3 . This indicates that the compound consists of a dichlorobenzyl group attached to a phenyl ring via an ether linkage, with an ethanone group also attached to the phenyl ring.Physical And Chemical Properties Analysis
This compound has a density of 1.285g/cm3 . It has a boiling point of 433.2ºC at 760 mmHg , and a melting point of 83-85ºC . The compound is solid in its physical form .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Pollutant Degradation
Advanced oxidation processes (AOPs) are a key area of research for the degradation of recalcitrant organic compounds in water. These processes generate reactive species that can break down complex pollutants into less harmful substances. Research in this area focuses on understanding the kinetics, mechanisms, and by-products of AOPs, which could potentially apply to the study and application of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone in environmental remediation (Qutob et al., 2022).
Bioremediation of Persistent Organic Pollutants
Bioremediation strategies for persistent organic pollutants such as DDT in soils involve utilizing microbial communities to degrade these compounds. The research includes understanding microbial pathways, enzymatic activities, and the effects of environmental factors on the degradation process. Insights from this research could be relevant for studying the breakdown or environmental impact mitigation of chemicals similar to this compound (Foght et al., 2001).
Pharmacological Properties of Chemical Compounds
Pharmacological research explores the biological and therapeutic effects of compounds, including their antioxidant, anti-inflammatory, and neuroprotective activities. Such research can provide a foundation for understanding the potential biological applications or effects of this compound. The pharmacological review of chlorogenic acid, for example, discusses its wide range of therapeutic roles and could serve as a model for investigating the biological activities of structurally or functionally related compounds (Naveed et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .
Propiedades
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10(18)12-3-5-13(6-4-12)19-9-11-2-7-14(16)15(17)8-11/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKQPJHLFWEGPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379341 |
Source


|
| Record name | 1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170916-55-9 |
Source


|
| Record name | 1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde](/img/structure/B71326.png)



![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)

![methyl (2S)-1-[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B71340.png)
![3-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B71345.png)
![2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile](/img/structure/B71346.png)



![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)